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molecular formula AsH3O4<br>H3AsO4 B1202633 Arsenic acid CAS No. 7778-39-4

Arsenic acid

Cat. No. B1202633
M. Wt: 141.943 g/mol
InChI Key: DJHGAFSJWGLOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05141753

Procedure details

The method of claims 1, 2 or 3 wherein the copper-arsenic precipitate is leached into a concentrated arsenic acid to produce copper arsenate and arsenic acid solution, so that by adding chromium acid to the copper arsenate and arsenic acid solution there is produced a wood anti-rot agent containing copper, chromium and arsenic.
Name
copper-arsenic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[As].[Cu:2].[As:3](=[O:7])([OH:6])([OH:5])[OH:4]>>[As:3](=[O:4])([O-:7])([O-:6])[O-:5].[Cu+3:2].[As:3](=[O:4])([OH:7])([OH:6])[OH:5] |f:0.1,3.4|

Inputs

Step One
Name
copper-arsenic
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As].[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[As](O)(O)(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[As]([O-])([O-])([O-])=O.[Cu+3]
Name
Type
product
Smiles
[As](O)(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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